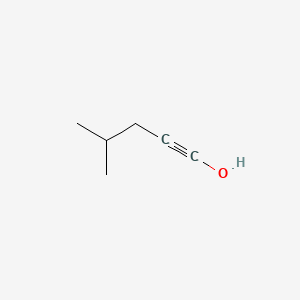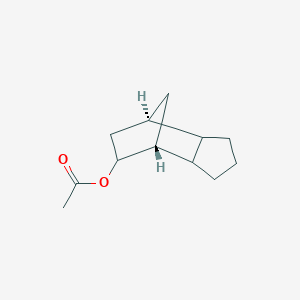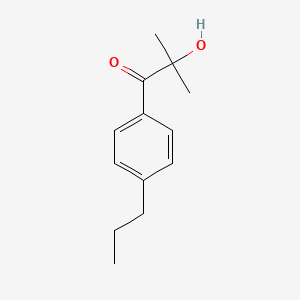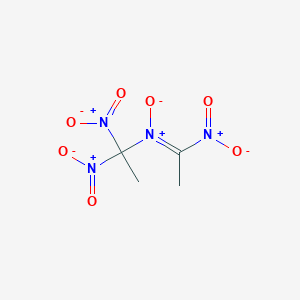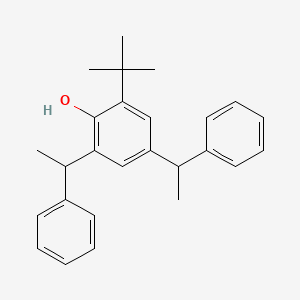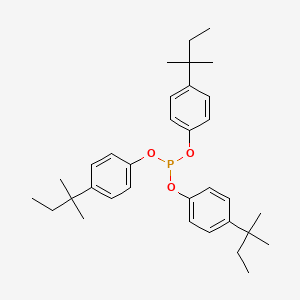
Tris(p-tert-amylphenyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(p-tert-amylphenyl) phosphite: is an organophosphorus compound with the chemical formula C33H45O3P . It is a phosphite ester, characterized by the presence of three p-tert-amylphenyl groups attached to a central phosphorus atom. This compound is known for its antioxidant properties and is widely used in various industrial applications, particularly in the stabilization of polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(p-tert-amylphenyl) phosphite typically involves the reaction of p-tert-amylphenol with phosphorus trichloride (PCl3) in the presence of a base. The reaction proceeds through a series of steps where the phenol groups substitute the chlorine atoms on the phosphorus atom, releasing hydrochloric acid (HCl) in the process. Common bases used in this reaction include pyridine and triethylamine, which help neutralize the HCl formed .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microreactors in continuous flow synthesis has been shown to significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Tris(p-tert-amylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: The major product is the corresponding phosphate ester.
Substitution: Depending on the substituents introduced, various substituted phosphites can be formed.
Scientific Research Applications
Chemistry: Tris(p-tert-amylphenyl) phosphite is used as an antioxidant in the stabilization of polymers, such as polyethylene and polypropylene. It helps prevent the degradation of these materials during processing and extends their lifespan .
Biology and Medicine:
Industry: In addition to its use in polymer stabilization, this compound is employed in the production of coatings, adhesives, and lubricants. Its antioxidant properties make it valuable in preventing oxidative degradation in these products .
Mechanism of Action
Tris(p-tert-amylphenyl) phosphite acts as an antioxidant by decomposing hydroperoxides (ROOH) into non-radical products, thereby preventing the formation of highly reactive free radicals such as alkoxy (RO•) and hydroxy (•OH) radicals. This mechanism involves the transfer of electrons from the phosphite to the hydroperoxide, resulting in the formation of a stable phosphate ester and water .
Comparison with Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(nonylphenyl) phosphite
- Tris(4-methyl-2,6-di-tert-butylphenyl) phosphite
Uniqueness: Tris(p-tert-amylphenyl) phosphite is unique due to its specific phenyl substituents, which provide distinct steric and electronic properties. These properties influence its reactivity and effectiveness as an antioxidant compared to other phosphite esters. For example, the tert-amyl groups provide a balance between steric hindrance and electron-donating effects, making it particularly effective in stabilizing polymers .
Properties
CAS No. |
864-56-2 |
|---|---|
Molecular Formula |
C33H45O3P |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
tris[4-(2-methylbutan-2-yl)phenyl] phosphite |
InChI |
InChI=1S/C33H45O3P/c1-10-31(4,5)25-13-19-28(20-14-25)34-37(35-29-21-15-26(16-22-29)32(6,7)11-2)36-30-23-17-27(18-24-30)33(8,9)12-3/h13-24H,10-12H2,1-9H3 |
InChI Key |
XGYJGDTVZLADOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OP(OC2=CC=C(C=C2)C(C)(C)CC)OC3=CC=C(C=C3)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


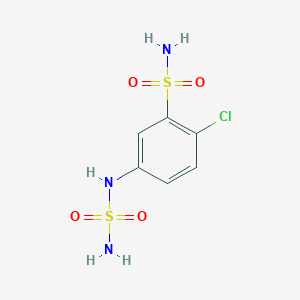
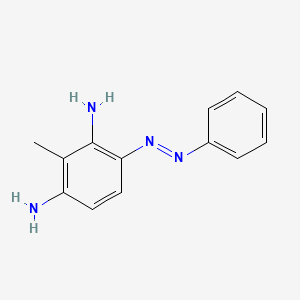

![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
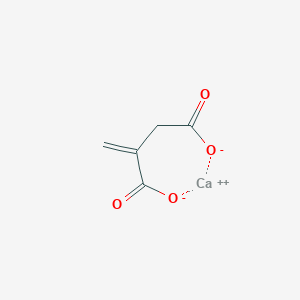

![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
